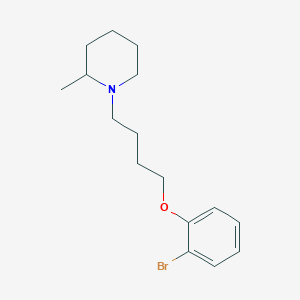
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide, also known as ADPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and material science.
Applications De Recherche Scientifique
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has shown potential applications in various fields of scientific research, including medicine, material science, and analytical chemistry. In medicine, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In analytical chemistry, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been used as a derivatizing agent for the analysis of amino acids and peptides.
Mécanisme D'action
The mechanism of action of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. However, the physiological effects of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in vivo are not well understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has shown potential applications in various fields of scientific research, including medicine and material science. However, one limitation of using 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide. In medicine, further studies are needed to determine the efficacy and safety of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide as an anticancer agent in vivo. In material science, further research is needed to explore the potential applications of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in electronic devices. In analytical chemistry, further studies are needed to optimize the use of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide as a derivatizing agent for the analysis of amino acids and peptides.
Méthodes De Synthèse
The synthesis of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide involves the reaction of 2-aminothiophene with acetic anhydride, followed by the reaction of the resulting compound with diethylamine and benzophenone. The final product is obtained through purification using column chromatography.
Propriétés
Nom du produit |
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-4-19(5-2)17(21)15-14(13-9-7-6-8-10-13)11-22-16(15)18-12(3)20/h6-11H,4-5H2,1-3H3,(H,18,20) |
Clé InChI |
RUDSSILHSDPLMR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C |
SMILES canonique |
CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)




![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)

![3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B276750.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276753.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)